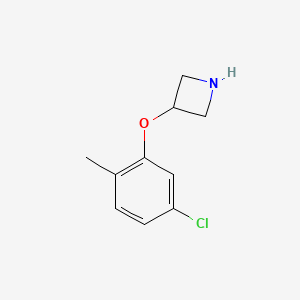

3-(5-Chloro-2-methylphenoxy)azetidine

Descripción general

Descripción

3-(5-Chloro-2-methylphenoxy)azetidine is a chemical compound that belongs to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

The synthesis of 3-(5-Chloro-2-methylphenoxy)azetidine involves several steps. One common method includes the reaction of 5-chloro-2-methylphenol with azetidine in the presence of a base. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position of the phenoxy group undergoes nucleophilic substitution under specific conditions. Reactions typically proceed via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism due to the electron-deficient aromatic ring.

Mechanistic Insight : The chlorine atom activates the aromatic ring for substitution, while the azetidine nitrogen stabilizes intermediates through resonance. Microwave irradiation enhances reaction rates by reducing activation energy .

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions, forming linear amines or expanded heterocycles.

Acid-Catalyzed Ring Opening

-

Reagents : HCl (conc.), H<sub>2</sub>O

-

Product : 3-(5-Chloro-2-methylphenoxy)propylamine hydrochloride

-

Mechanism : Protonation of the azetidine nitrogen weakens the C–N bond, enabling nucleophilic attack by water .

Nucleophilic Ring Expansion

-

Reagents : Grignard reagents (e.g., MeMgBr)

-

Product : 4-Methylpiperidine derivatives

-

Yield : 60–75% (dependent on steric hindrance)

-

Key Factor : The methyl group at the 2-position directs regioselectivity during ring expansion .

Oxidation Reactions

The azetidine ring is susceptible to oxidation, particularly at the nitrogen center.

Notable Observation : Oxidation with m-CPBA preserves the azetidine ring while introducing an N-oxide group, enabling subsequent [3+2] cycloadditions .

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions, broadening synthetic utility.

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C

-

Product : 3-(5-Aryl-2-methylphenoxy)azetidine derivatives

-

Yield : 70–85% (electron-rich aryl boronic acids give higher yields)

Buchwald–Hartwig Amination

-

Conditions : Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C

-

Product : 3-(5-(Dialkylamino)-2-methylphenoxy)azetidine

Cycloaddition Reactions

The azetidine ring participates in [2+2] and [3+2] cycloadditions due to its strained geometry.

With Ketenes

-

Reactant : Dichloroketene

-

Conditions : Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, −20°C

-

Product : Spiro-β-lactam derivatives

-

Stereoselectivity : >90% trans selectivity due to steric effects

With Nitrile Oxides

Stability and Storage Recommendations

-

Thermal Stability : Decomposes above 200°C (DSC data).

-

Light Sensitivity : Store under inert atmosphere (N<sub>2</sub>) in amber glass vials to prevent photooxidation.

Aplicaciones Científicas De Investigación

3-(5-Chloro-2-methylphenoxy)azetidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 3-(5-Chloro-2-methylphenoxy)azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation.

Comparación Con Compuestos Similares

3-(5-Chloro-2-methylphenoxy)azetidine can be compared with other azetidine derivatives, such as 3-(2-Chloro-5-methylphenoxy)azetidine. While both compounds share a similar core structure, their unique substituents confer different chemical and biological properties. The presence of the 5-chloro-2-methylphenoxy group in this compound makes it distinct and may contribute to its specific reactivity and applications .

Actividad Biológica

3-(5-Chloro-2-methylphenoxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on cancer cell lines, antimicrobial properties, and possible mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound, with the CAS number 1490041-42-3, features an azetidine ring substituted with a chloro-methylphenoxy moiety. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds containing azetidine rings exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound has shown promising results against human breast carcinoma cell lines such as MCF-7 and MDA-MB-231, with studies reporting IC50 values in the nanomolar range .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in solid tumor cell lines .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | <100 | Induces apoptosis |

| MDA-MB-231 | <100 | Inhibits proliferation |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

- In vitro Studies : The compound demonstrated significant antibacterial and antifungal activity against various strains, with notable efficacy against resistant strains .

- Binding Affinity : Molecular docking studies revealed strong binding interactions with bacterial proteins, suggesting a mechanism involving inhibition of essential bacterial functions .

| Microbial Strain | Activity | Binding Energy (kcal/mol) |

|---|---|---|

| Staphylococcus aureus | Strong inhibition | -9.86 |

| Escherichia coli | Moderate inhibition | -8.99 |

Case Studies and Research Findings

Several studies have reported on the biological activity of azetidine derivatives, including this compound:

- Anticancer Efficacy : A study highlighted that azetidinone derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with this compound being a key focus due to its structural similarities to other effective compounds .

- Antimicrobial Activity : Another investigation into the antimicrobial properties found that derivatives containing the azetidine scaffold showed promising results against both bacterial and fungal pathogens, indicating their potential as new therapeutic agents .

- Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds may disrupt cellular processes through interactions with specific proteins involved in cell division and apoptosis pathways .

Propiedades

IUPAC Name |

3-(5-chloro-2-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-2-3-8(11)4-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFNBVZRBHZYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.